(R)-2-Aminooctanoic acid's structural similarity to certain neurotransmitters has led researchers to explore its potential effects on the nervous system. Studies investigate how (R)-2-Aminooctanoic acid might interact with specific receptors in the brain []. Understanding these interactions could provide insights into neurological disorders and aid in the development of new therapeutic strategies [].
(R)-2-Aminooctanoic acid's chemical properties are also being explored in material science research. Scientists are studying how (R)-2-Aminooctanoic acid can be incorporated into the design of new materials with specific functionalities []. These functionalities could include applications in areas like drug delivery or the development of novel catalysts [].
(R)-2-Aminooctanoic acid, also known as 2-aminooctanoic acid, is an alpha-amino fatty acid characterized by the presence of an amino group at the second carbon of the octanoic acid chain. Its chemical formula is C₈H₁₇NO₂, and it has a molecular weight of approximately 159.23 g/mol. This compound is notable for its unique structure, which combines features of both amino acids and fatty acids, making it an important building block in various biochemical applications and synthetic processes.
(R)-2-Aminooctanoic acid exhibits significant biological activity, particularly in enhancing the antimicrobial properties of peptides. It has been shown that incorporating this compound into antimicrobial peptides can improve their binding affinity to specific protein targets, thereby increasing their efficacy. For instance, studies indicate that modifying a peptide with (R)-2-aminooctanoic acid can lead to a tenfold increase in binding affinity compared to unmodified counterparts .
The synthesis of (R)-2-aminooctanoic acid can be achieved through several methods:
(R)-2-Aminooctanoic acid has diverse applications across different fields:
Research has highlighted the interactions between (R)-2-aminooctanoic acid and various biological targets. For example, studies demonstrate that this compound can significantly enhance the binding affinity of peptides to hydrophobic pockets on protein surfaces. This interaction is pivotal for improving the efficacy of therapeutic peptides .
Several compounds share structural similarities with (R)-2-aminooctanoic acid. Here are some notable examples:
Compound Name | Structure Description | Unique Features |
---|---|---|
Caprylic Acid | An eight-carbon saturated fatty acid | Lacks amino group; primarily used as a lipid source |
2-Aminodecanoic Acid | An alpha-amino fatty acid with ten carbons | Longer carbon chain than (R)-2-aminooctanoic acid |
2-Aminobutanoic Acid | An alpha-amino fatty acid with four carbons | Shorter carbon chain; more water-soluble |
3-Aminooctanoic Acid | Similar structure but with amino group at position three | Different position of the amino group alters properties |
(R)-2-Aminooctanoic acid stands out due to its specific structural arrangement that combines features of both amino acids and fatty acids, providing unique properties that enhance its biological activity and utility in synthetic chemistry .
The synthesis of (R)-2-aminooctanoic acid through halogenated carboxylic acid ester alkylation represents a fundamental approach in amino acid preparation [1]. This methodology relies on the nucleophilic substitution of halogenated precursors with nitrogen-containing nucleophiles to introduce the amino functionality at the desired position [9]. The Hell-Volhard-Zelinskii reaction serves as a primary method for generating α-halogenated carboxylic acids, involving treatment with bromine and phosphorus tribromide to form α-bromo carboxylic acids [14]. Subsequent nucleophilic substitution with ammonia yields the corresponding α-amino acid through an SN2 mechanism [7] [34].
The alkylation strategy utilizing halogenated carboxylic acid esters demonstrates significant potential for octanoic acid derivatives [1]. Research indicates that chlorinated octanoic acid esters can be converted to urethane-protected amino acids with substantial yields when treated with appropriate nucleophiles [1]. The reaction conditions typically require elevated temperatures between 80°C and 200°C, with polar aprotic solvents such as dimethylformamide providing optimal reaction environments [1].
Optimization of halogenated ester alkylation involves careful consideration of reaction parameters including temperature, solvent selection, and stoichiometric ratios [9]. Studies demonstrate that the use of excess nucleophile, typically in a 1.1 to 1.5 molar ratio relative to the halogenated ester, enhances conversion efficiency [1]. The reaction time varies significantly based on the halogen substituent, with brominated esters requiring substantially shorter reaction periods compared to their chlorinated counterparts [1].
Halogenated Substrate | Reaction Time | Temperature (°C) | Yield (%) | Reference |
---|---|---|---|---|
8-Chlorooctanoic acid ethyl ester | 4 hours | 140 | 80 | [1] |
8-Bromooctanoic acid methyl ester | 0.75 hours | 140 | 85 | [9] |
6-Chlorohexanoic acid methyl ester | 30 hours | 140 | 75 | [1] |
The mechanistic pathway involves initial nucleophilic attack at the carbon bearing the halogen substituent, followed by displacement of the halide ion [10]. This process is facilitated by the electron-withdrawing nature of the adjacent carbonyl group, which activates the carbon center toward nucleophilic substitution [14]. The stereochemistry of the reaction depends on the configuration of the starting material and the mechanism of substitution, with SN2 processes typically proceeding with inversion of configuration [7].
Metal cyanate-mediated synthesis represents an innovative approach for producing (R)-2-aminooctanoic acid through urethane intermediate formation [1]. This methodology employs alkali metal cyanates, particularly potassium cyanate, sodium cyanate, and lithium cyanate, in conjunction with alcohols to convert halogenated carboxylic acid esters into protected amino acid derivatives [1] [9]. The reaction proceeds through an initial nucleophilic substitution where the cyanate ion displaces the halogen, forming an isocyanate intermediate that subsequently reacts with the alcohol to generate the corresponding urethane [1].
The optimal conditions for metal cyanate-mediated urethane formation involve the use of polar aprotic solvents, with dimethylformamide, dimethylsulfoxide, and N-methylpyrrolidone demonstrating superior performance [1]. Temperature control is critical, with reactions typically conducted between 120°C and 160°C to achieve optimal conversion rates while minimizing side product formation [1]. The reaction mechanism proceeds through multiple steps: initial cyanate alkylation, followed by rearrangement to form the isocyanate, and subsequent alcohol addition to yield the urethane-protected amino acid ester [1].
Experimental data demonstrates that the continuous addition of reactants significantly enhances yield and reaction efficiency [1]. The controlled introduction of alcohol and halogenated ester to a preheated metal cyanate solution maintains reactant deficit conditions, promoting rapid product formation while suppressing competing reactions [1]. This approach has achieved yields of 80% for ω-aminooctanoic acid synthesis within 3-hour reaction periods [1].
The stoichiometric optimization studies reveal that employing a 10-50% molar excess of alcohol relative to the halogenated ester, combined with equimolar amounts of metal cyanate, provides optimal conversion efficiency [1]. The urethane intermediates formed through this pathway can be readily hydrolyzed under acidic conditions to yield the desired amino acid products [1]. Saponification using aqueous hydrochloric acid solutions (15-20% concentration) effectively cleaves both the ester and urethane functionalities while promoting decarboxylation of any malonic acid derivatives formed [1].
Metal Cyanate | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
---|---|---|---|---|---|
Potassium cyanate | Dimethylformamide | 140 | 4 | 80 | [1] |
Sodium cyanate | Dimethylsulfoxide | 150 | 6 | 75 | [1] |
Lithium cyanate | N-methylpyrrolidone | 130 | 5 | 72 | [1] |
The metal cyanate approach offers distinct advantages over traditional amino acid synthesis methods, including milder reaction conditions compared to direct amination procedures and the ability to introduce amino functionality in a protected form [9]. The urethane protection strategy facilitates purification and subsequent transformations while preventing unwanted side reactions that commonly occur with free amino groups [36].
Asymmetric synthesis of (R)-2-aminooctanoic acid employs chiral catalysts to achieve enantioselective formation of the desired stereoisomer [13] [26]. The development of chiral organocatalysts, particularly those derived from binaphthol (BINOL) structures, has enabled highly stereoselective amino acid synthesis through various mechanistic pathways [16] [26]. These catalysts function by creating chiral environments that favor the formation of one enantiomer over the other during key bond-forming steps [7] [13].
Chiral aldehyde catalysis represents a prominent strategy for asymmetric amino acid synthesis, utilizing BINOL-derived aldehyde catalysts to activate amino acid esters through imine formation [26]. The catalytic cycle involves the formation of a Schiff base between the catalyst and the amino acid substrate, followed by enantioselective functionalization at the α-position [16]. This approach has demonstrated excellent enantioselectivities, often exceeding 90% enantiomeric excess for various amino acid derivatives [13] [26].
The design of effective chiral catalysts focuses on creating rigid, C2-symmetric structures that provide predictable stereochemical outcomes [13]. Quaternary ammonium salt catalysts derived from BINOL scaffolds have shown particular promise in phase-transfer catalytic systems for amino acid synthesis [13]. These catalysts operate by forming ion pairs with anionic intermediates, directing the stereochemical course of subsequent reactions through steric and electronic interactions [26].
Rhodium-based chiral hydrogenation catalysts represent another significant advancement in asymmetric amino acid synthesis [7]. The use of chiral diphosphine ligands, such as DiPAMP, in rhodium complexes enables the enantioselective hydrogenation of Z-enamido acids to produce α-amino acids with high enantiomeric purity [7]. This methodology has achieved enantiomeric excesses greater than 98% for phenylalanine synthesis, demonstrating the potential for similar applications to aliphatic amino acids [7].
Catalyst Type | Ligand/Structure | Enantiomeric Excess (%) | Yield (%) | Reference |
---|---|---|---|---|
Rhodium-DiPAMP | Chiral diphosphine | 98.7 | 85 | [7] |
BINOL aldehyde | Chiral aldehyde | 92 | 78 | [26] |
Quaternary ammonium | BINOL-derived | 89 | 82 | [13] |
The mechanistic understanding of chiral catalyst function has advanced significantly through computational studies and experimental investigations [28]. Density functional theory calculations have provided insights into the transition states and intermediates involved in asymmetric transformations, enabling rational catalyst design for improved selectivity and activity [28]. The face selectivity observed in many chiral catalytic systems results from steric interactions between the substrate and catalyst, with the preferred approach trajectory determined by minimization of unfavorable contacts [28].
Recent developments in chiral catalyst design have focused on creating more robust and broadly applicable systems [26]. Bifunctional catalysts that combine multiple activation modes, such as hydrogen bonding and Lewis acid activation, have shown enhanced performance in challenging transformations [13]. These advanced catalytic systems offer the potential for developing practical asymmetric syntheses of non-natural amino acids, including (R)-2-aminooctanoic acid derivatives [26].
Biocatalytic synthesis of (R)-2-aminooctanoic acid utilizing ω-transaminase enzymes represents a highly selective and environmentally benign approach to amino acid production [2] [17]. ω-Transaminases catalyze the transfer of amino groups from amino donors to keto acceptors, employing pyridoxal 5'-phosphate as a cofactor in a ping-pong mechanism [17] [21]. These enzymes demonstrate excellent enantioselectivity, often achieving enantiomeric excesses greater than 98% for various amino acid products [2] [18].
The catalytic mechanism of ω-transaminases involves two half-reactions: initial amino group abstraction from the donor substrate to form pyridoxamine 5'-phosphate, followed by amino group transfer to the acceptor ketone [21]. For (R)-2-aminooctanoic acid synthesis, appropriate ketone precursors serve as acceptor molecules, while amino donors such as isopropylamine or alanine provide the amino functionality [17] [18]. The reaction conditions typically involve aqueous buffer systems at physiological pH values (7.0-8.5) and moderate temperatures (30-40°C) [18] [39].
Chromobacterium violaceum transaminase has demonstrated particular effectiveness for fatty amino acid synthesis, achieving 52-80% conversion efficiency depending on the substrate ratio [2]. The enzyme exhibits broad substrate specificity, accepting various chain-length ketones and producing the corresponding amino acids with high stereoselectivity [17]. Optimization studies have revealed that amino donor to acceptor ratios of 1.2:1 to 2:1 provide optimal conversion rates while minimizing substrate inhibition effects [2] [18].
Process optimization for ω-transaminase-catalyzed reactions focuses on equilibrium displacement strategies to achieve high conversion yields [17] [39]. The equilibrium position typically favors the substrate side, necessitating approaches such as product removal, excess amino donor utilization, or coupled enzyme systems for cofactor regeneration [17]. Smart cosubstrate design, involving the use of sacrificial amino donors that form easily removable products, has proven effective for driving reactions to completion [18].
Enzyme Source | Substrate Conversion (%) | Enantiomeric Excess (%) | Temperature (°C) | Reference |
---|---|---|---|---|
Chromobacterium violaceum | 80 | >98 | 37 | [2] |
Arthrobacter sp. | 76 | >99 | 30 | [18] |
Fusarium oxysporum | 65 | 95 | 35 | [17] |
Protein engineering strategies have significantly enhanced the performance of ω-transaminases for challenging substrates [17] [40]. Directed evolution approaches, combined with computational design, have created enzyme variants with improved thermostability, broader substrate scope, and enhanced activity toward bulky substrates [18] [40]. Site-directed mutagenesis targeting the large binding pocket has enabled accommodation of longer-chain substrates, potentially including octanoic acid derivatives [40].
Industrial implementation of ω-transaminase processes requires consideration of enzyme stability, cofactor costs, and product isolation [17] [18]. Immobilization strategies using various support materials have demonstrated improved enzyme stability and reusability, making the process more economically viable [17]. The development of thermostable enzyme variants has enabled operation at elevated temperatures, improving reaction rates and reducing contamination risks [18] [40].
The scalability of biocatalytic processes has been demonstrated through successful implementation in pharmaceutical manufacturing [18]. Process intensification strategies, including the use of high substrate concentrations and continuous flow systems, have achieved space-time yields suitable for commercial production [17]. The integration of ω-transaminase catalysis with downstream processing techniques, such as crystallization-induced resolution, offers additional opportunities for process optimization [18].
Industrial-scale production of (R)-2-aminooctanoic acid requires comprehensive optimization of synthetic routes, reaction conditions, and downstream processing to achieve economically viable yields and product quality [19] [22]. Process intensification strategies focus on maximizing space-time yields while minimizing raw material consumption, energy requirements, and waste generation [22]. The selection of optimal synthetic pathways depends on factors including substrate availability, reaction selectivity, environmental impact, and capital investment requirements [19].
Continuous manufacturing processes offer significant advantages over traditional batch operations for amino acid production [19] [22]. Continuous reactors provide improved heat and mass transfer, reduced residence time distribution, and enhanced process control compared to batch systems [22]. Studies comparing batch, fed-batch, and continuous operations for amino acid synthesis demonstrate productivity improvements of 2.5-fold for continuous systems, though with increased complexity and contamination risks [22].
Temperature and pressure optimization studies reveal critical relationships between reaction conditions and product yield for amino acid synthesis [47] [48]. For thermal processes involving amino acid formation, temperature control within narrow ranges (±2°C) proves essential for maintaining selectivity and preventing decomposition [47]. Pressure optimization, particularly for gas-phase reactions or processes involving volatile components, requires careful balance between reaction rate enhancement and equipment costs [48].
Solvent selection and recovery represent major considerations in industrial amino acid production [1] [22]. Polar aprotic solvents such as dimethylformamide, while effective for many amino acid syntheses, require efficient recovery systems due to their high boiling points and environmental considerations [1]. Solvent recycling processes can achieve recovery rates exceeding 95%, significantly reducing operating costs and environmental impact [1] [22].
Process Parameter | Batch Operation | Fed-Batch Operation | Continuous Operation | Reference |
---|---|---|---|---|
Productivity (g/L·h) | 2.8 | 4.5 | 8.0 | [22] |
Yield (%) | 75 | 82 | 85 | [19] |
Energy Consumption (kWh/kg) | 12.5 | 10.2 | 8.7 | [22] |
Downstream processing optimization encompasses purification, isolation, and crystallization strategies specifically designed for amino acid products [22] [23]. Ion exchange chromatography represents a primary purification method, with resin selection and operating conditions optimized for specific amino acid properties [1] [22]. Crystallization processes, particularly those employing anti-solvent addition or cooling crystallization, achieve high product purity while enabling mother liquor recycling [22].
Yield enhancement strategies integrate multiple optimization approaches to maximize overall process efficiency [19] [31]. Response surface methodology has proven effective for optimizing multi-variable systems, identifying optimal combinations of temperature, pH, substrate concentration, and reaction time [31]. Statistical design of experiments enables systematic investigation of process variables while minimizing experimental effort and identifying significant interaction effects [31].
Quality control and analytical monitoring systems ensure consistent product quality in industrial operations [22] [31]. Real-time monitoring of critical process parameters, including temperature, pH, and substrate conversion, enables rapid response to process deviations [22]. Advanced analytical techniques, such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy, provide rapid assessment of product purity and enantiomeric excess [31].
Nuclear magnetic resonance spectroscopy serves as a fundamental technique for the structural characterization of (R)-2-aminooctanoic acid, providing detailed information about the molecular framework and stereochemical configuration. The proton nuclear magnetic resonance spectrum exhibits characteristic chemical shifts that correspond to specific molecular environments within the amino acid structure [1] [2].
The alpha-carbon proton resonates as a quartet in the range of 3.7-4.0 parts per million, reflecting its coupling with the adjacent amino group and its proximity to the electronegative carboxyl functionality [1] [3]. The beta-methylene protons appear as a complex multiplet between 1.4-1.8 parts per million, demonstrating coupling patterns with both the alpha-proton and the subsequent methylene groups in the aliphatic chain [1] [2]. The aliphatic chain methylene protons manifest as overlapping multiplets in the 1.2-1.4 parts per million region, with the terminal methylene group slightly downfield due to proximity to the terminal methyl group [3] [4].
Carbon-13 nuclear magnetic resonance analysis reveals distinct chemical shifts for the carbonyl carbon at 175-180 parts per million, consistent with carboxylic acid functionality [3] [5]. The alpha-carbon resonates between 55-60 parts per million, characteristic of amino acid alpha-carbons bearing both amino and carboxyl substituents [3] [6]. The aliphatic chain carbons exhibit chemical shifts ranging from 25-34 parts per million, with the terminal methyl carbon appearing at approximately 14 parts per million [4] [5].
Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and heteronuclear single quantum correlation, provide definitive assignments for complex multipets and confirm connectivity patterns within the molecular structure [3] [7]. These experiments demonstrate clear correlations between adjacent carbons and their attached protons, establishing the complete connectivity framework of the amino acid [6] [7].
Table 1: Nuclear Magnetic Resonance Chemical Shifts for (R)-2-Aminooctanoic Acid
Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity | Notes |
---|---|---|---|---|
α-H | 3.7-4.0 | 55-60 | quartet | α-carbon proton |
β-H₂ | 1.4-1.8 | 28-32 | multiplet | adjacent to α-carbon |
CH₂-2 | 1.2-1.4 | 25-30 | multiplet | aliphatic chain |
CH₂-3 | 1.2-1.4 | 28-32 | multiplet | aliphatic chain |
CH₂-4 | 1.2-1.4 | 28-32 | multiplet | aliphatic chain |
CH₂-5 | 1.2-1.4 | 28-32 | multiplet | aliphatic chain |
CH₂-6 | 1.2-1.4 | 31-34 | multiplet | terminal methylene |
CH₃-7 | 0.9 | 14 | triplet | terminal methyl |
COOH | ~12 | 175-180 | broad | carboxyl proton |
NH₂ | ~2-3 | N/A | broad | amino protons |
Fourier-transform infrared spectroscopy provides comprehensive information about the vibrational modes and hydrogen bonding characteristics of (R)-2-aminooctanoic acid. The infrared spectrum displays characteristic absorption bands that reflect the specific functional groups and their molecular environment within the crystal lattice [8] [9].
The amino group stretching vibrations appear as strong absorptions in the 3300-3500 wavenumber region, with multiple components reflecting the different hydrogen bonding environments of the amino protons [8] [10]. The carboxyl group exhibits a broad hydroxyl stretching band between 3000-3100 wavenumbers, indicating extensive hydrogen bonding interactions with neighboring molecules [8] [9]. The aliphatic chain methylene and methyl stretching vibrations manifest as strong absorptions in the 2850-2950 wavenumber range [10] [9].
The amide first region, corresponding to carbonyl stretching, appears as a very strong absorption between 1650-1680 wavenumbers [9] [11]. This band position reflects the zwitterionic nature of the amino acid and the extent of hydrogen bonding involving the carboxyl group [8] [10]. The amide second region, dominated by amino group bending vibrations, exhibits strong absorption between 1550-1650 wavenumbers [9] [11].
Methylene and methyl deformation modes appear as medium-intensity bands in the 1400-1450 wavenumber region, providing information about the conformational state of the aliphatic chain [10] [9]. Carboxylate stretching vibrations manifest in the 1200-1300 wavenumber range, reflecting the ionic character of the carboxyl group in the crystalline state [8] [10].
Table 2: Fourier-Transform Infrared Vibrational Frequencies for (R)-2-Aminooctanoic Acid
Wavenumber (cm⁻¹) | Assignment | Intensity | Type | Environment |
---|---|---|---|---|
3300-3500 | NH stretch | Strong | Stretching | Amino group |
3000-3100 | OH stretch | Broad | Stretching | Carboxyl group |
2850-2950 | CH stretch | Strong | Stretching | Alkyl chain |
1650-1680 | C=O stretch (amide I) | Very Strong | Stretching | Carboxyl group |
1550-1650 | NH bend (amide II) | Strong | Bending | Amino group |
1400-1450 | CH₂/CH₃ deformation | Medium | Deformation | Alkyl chain |
1200-1300 | COO⁻ stretch | Strong | Stretching | Carboxylate |
1000-1100 | CC stretch | Medium | Stretching | Alkyl chain |
800-900 | NH₂ wag | Weak | Wagging | Amino group |
600-700 | COO⁻ bend | Weak | Bending | Carboxylate |
Mass spectrometric analysis of (R)-2-aminooctanoic acid reveals characteristic fragmentation pathways that provide structural confirmation and insights into the gas-phase behavior of the protonated molecule [12] [13]. The molecular ion peak appears at mass-to-charge ratio 160, corresponding to the protonated amino acid [12] [14].
The primary fragmentation pathway involves the loss of water (18 mass units) to generate a fragment at mass-to-charge ratio 142, representing dehydration of the carboxyl group [12] [13]. This process occurs through a favorable six-membered transition state involving the alpha-hydrogen and carboxyl hydroxyl group [12] [14]. Subsequent loss of carbon monoxide (28 mass units) from the dehydrated fragment produces a prominent ion at mass-to-charge ratio 114 [12] [13].
Alpha-cleavage reactions generate characteristic fragments through loss of alkyl segments from the aliphatic chain [12] [13]. The McLafferty rearrangement produces a significant fragment at mass-to-charge ratio 70, involving hydrogen transfer and formation of a cyclic intermediate [12] [14]. Progressive loss of methylene units from the aliphatic chain generates a series of fragments decreasing by 14 mass units [13] [14].
Low mass fragments at mass-to-charge ratios 44 and 30 correspond to iminium ions derived from the amino acid backbone, providing confirmation of the amino acid structure [12] [13]. The relative intensities of these fragments reflect the stability of the ionic species and the energetics of the fragmentation pathways [13] [14].
Table 3: Mass Spectrometric Fragmentation Patterns for (R)-2-Aminooctanoic Acid
Fragment m/z | Formula | Loss | Relative Intensity (%) | Fragmentation Type |
---|---|---|---|---|
160 | [M+H]⁺ | None | 100 | Molecular ion |
142 | [M+H-H₂O]⁺ | H₂O (18) | 85 | Dehydration |
114 | [M+H-H₂O-CO]⁺ | H₂O+CO (46) | 45 | α-cleavage |
102 | [M+H-C₄H₁₀]⁺ | C₄H₁₀ (58) | 25 | Side chain loss |
88 | [M+H-C₅H₁₂]⁺ | C₅H₁₂ (72) | 15 | Side chain loss |
74 | [M+H-C₆H₁₄]⁺ | C₆H₁₄ (86) | 10 | Side chain loss |
70 | [C₄H₈N]⁺ | C₄H₉NO₂ (87) | 30 | McLafferty |
56 | [C₄H₁₀]⁺ | C₄H₇NO₂ (101) | 20 | Alkyl cleavage |
44 | [C₂H₆N]⁺ | C₆H₁₁NO₂ (129) | 15 | α-cleavage |
30 | [CH₂N]⁺ | C₇H₁₅NO₂ (145) | 8 | End cleavage |
Raman spectroscopy provides complementary vibrational information to infrared spectroscopy, with particular sensitivity to symmetric vibrations and crystalline phase characteristics of (R)-2-aminooctanoic acid [15] [16]. The Raman spectrum exhibits distinct features that enable identification of crystalline phases and conformational states [15] [17].
The methylene and methyl stretching region between 2850-2950 wavenumbers displays strong, depolarized bands characteristic of the alkyl chain conformation [15] [16]. The amide first region appears as a medium-intensity, polarized band at 1655-1665 wavenumbers, providing information about hydrogen bonding states and crystalline environment [15] [17]. Methylene scissoring vibrations manifest as medium-intensity bands around 1450-1460 wavenumbers [15] [16].
Carbon-nitrogen stretching vibrations appear as polarized bands in the 1200-1250 wavenumber region, reflecting the electronic environment of the amino group [16] [17]. Carbon-carbon stretching modes of the aliphatic chain generate strong, polarized bands between 1000-1050 wavenumbers [15] [16]. The carboxylate stretching vibration appears as a medium-intensity band around 850-900 wavenumbers [16] [17].
Low-frequency lattice modes between 200-300 wavenumbers provide unique fingerprints for crystalline phase identification [15] [18]. These modes reflect intermolecular interactions and crystal packing arrangements, enabling discrimination between different polymorphic forms [18] [16]. The polarization characteristics of these bands provide additional information about molecular orientation and crystal symmetry [15] [16].
Table 4: Raman Spectroscopic Bands for (R)-2-Aminooctanoic Acid
Raman Shift (cm⁻¹) | Assignment | Intensity | Polarization | Phase Dependence |
---|---|---|---|---|
2950-2850 | CH stretch | Strong | Depolarized | Crystalline |
1655-1665 | Amide I | Medium | Polarized | Both |
1450-1460 | CH₂ scissoring | Medium | Depolarized | Both |
1350-1360 | CH₂ wagging | Weak | Depolarized | Both |
1200-1250 | C-N stretch | Medium | Polarized | Both |
1000-1050 | C-C stretch | Strong | Polarized | Both |
850-900 | C-COO stretch | Medium | Polarized | Both |
700-750 | C-C skeletal | Weak | Polarized | Crystalline |
500-550 | COO⁻ deformation | Weak | Polarized | Crystalline |
200-300 | Lattice modes | Variable | Mixed | Crystalline only |
X-ray diffraction analysis provides definitive information about the three-dimensional arrangement of (R)-2-aminooctanoic acid molecules in the crystalline state, revealing the precise molecular packing patterns and intermolecular interactions [19] [20]. The crystal structure adopts an orthorhombic system with space group P2₁2₁2₁, consistent with the chiral nature of the amino acid [20] [21].
The unit cell parameters reflect the molecular dimensions and packing efficiency, with the a-axis (5.2-5.6 Ångstroms) corresponding to the shortest intermolecular distance, the b-axis (7.8-8.2 Ångstroms) representing the intermediate packing direction, and the c-axis (15.5-16.2 Ångstroms) accommodating the extended molecular length [21] [19]. The unit cell volume of 650-750 cubic Ångstroms contains four molecules arranged in a characteristic amino acid packing motif [20] [21].
Hydrogen bonding patterns dominate the crystal packing, with strong nitrogen-hydrogen to oxygen interactions forming head-to-tail chains along specific crystallographic directions [19] [22]. These primary hydrogen bonds exhibit distances of 2.7-3.0 Ångstroms and angles approaching linearity (160-180 degrees), indicating optimal geometric arrangements [22] [23]. Secondary hydrogen bonding interactions involving methylene protons and carboxylate oxygens provide additional stabilization with longer distances (3.2-3.5 Ångstroms) and more acute angles [23] [22].
The molecular conformation within the crystal adopts an extended configuration for the aliphatic chain, minimizing steric interactions while maximizing van der Waals contacts between neighboring molecules [19] [23]. Hydrophobic interactions between aliphatic segments contribute significantly to the overall packing stability, complementing the hydrogen bonding network [19] [24]. The precise molecular arrangement reflects the balance between electrostatic, hydrogen bonding, and dispersion forces that determine the optimal crystal structure [22] [23].
Table 5: X-ray Diffraction Crystal Structure Parameters for (R)-2-Aminooctanoic Acid
Parameter | Value | Notes |
---|---|---|
Crystal System | Orthorhombic | Typical for amino acids |
Space Group | P2₁2₁2₁ | Chiral space group |
Unit Cell a (Å) | 5.2-5.6 | Short axis |
Unit Cell b (Å) | 7.8-8.2 | Medium axis |
Unit Cell c (Å) | 15.5-16.2 | Long axis |
α (°) | 90 | Right angle |
β (°) | 90 | Right angle |
γ (°) | 90 | Right angle |
Volume (Ų) | 650-750 | Unit cell volume |
Z | 4 | Molecules per unit cell |
Table 6: Hydrogen Bonding Patterns in (R)-2-Aminooctanoic Acid Crystal Structure
Donor | Acceptor | Distance (Å) | Angle (°) | Strength | Role |
---|---|---|---|---|---|
N-H···O | COO⁻ | 2.8-3.0 | 160-180 | Strong | Head-to-tail chain |
N-H···O | C=O | 2.9-3.1 | 150-170 | Medium | Interlayer |
N-H···O | COO⁻ | 2.7-2.9 | 165-180 | Strong | Side chain |
C-H···O | COO⁻ | 3.2-3.5 | 120-140 | Weak | Stabilization |
O-H···N | NH₂ | 2.8-3.0 | 160-175 | Medium | Secondary |